molecular formula C14H9NO2S B6116090 2-phenyl-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

2-phenyl-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

Cat. No. B6116090
M. Wt: 255.29 g/mol
InChI Key: YWWRMWAWBUHZAY-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, also known as PTIO, is a small molecule that has been widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

pH Sensitivity and Electropolymerizability

  • Synthesis and Characterization of Oxazol-5-ones Derivatives : This study focused on synthesizing oxazol-5-one derivatives with multifunctional properties, including pH sensitivity and electropolymerizability. The derivatives showed significant results in MTT assay studies, indicating strong cytotoxic activity on cancerous cell lines without affecting healthy cell lines (Nazlı et al., 2020).

Ion-Sensing Properties

  • Ion-sensing Properties of Thiophene-based Oxazol-5-ones : This research synthesized fluorescent thiophene-based oxazol-5-one derivatives and investigated their fluorescence sensing abilities to various ions, demonstrating high sensitivity and selectivity towards iron (III) ions (Çıkıt Şener et al., 2021).

Versatile Template for Synthesis

  • Versatile Template for Synthesis of Oxazoles : The compound was used as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, showing its utility in the creation of diverse chemical structures (Misra & Ila, 2010).

Synthesis of Macrocyclic Lactams

  • Synthesis of Macrocyclic Lactams : The study involved the synthesis of macrocyclic lactams from oxazol-5(4H)-one derivatives, demonstrating the compound's role in complex chemical synthesis processes (Fritschi et al., 2009).

Nonlinear Optical Properties

  • Study of Nonlinear Optical Properties : Oxazol-5(4H)-one derivatives were synthesized and studied for their nonlinear optical properties, indicating potential applications in photonics and electronics (Murthy et al., 2010).

Antimicrobial Efficacies

  • Antimicrobial Efficacies of Modified Chitosan Biopolymer : The compound was used to modify chitosan biopolymers, which showed excellent antimicrobial activities, linking its structural properties to biological applications (Azmy et al., 2019).

properties

IUPAC Name

(4Z)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRMWAWBUHZAY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one

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